molecular formula C9H10N4S B14883878 Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate

Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate

Cat. No.: B14883878
M. Wt: 206.27 g/mol
InChI Key: DGQVXHAWNLXTKQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of imidazo[1,2-a]pyridines makes them valuable scaffolds for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The carbamimidothioate group can be introduced through subsequent reactions involving thiourea and other reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate is unique due to its specific functional groups and the resulting biological activities. Its carbamimidothioate group imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate

InChI

InChI=1S/C9H10N4S/c10-9(11)14-6-7-5-13-4-2-1-3-8(13)12-7/h1-5H,6H2,(H3,10,11)

InChI Key

DGQVXHAWNLXTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC(=N)N

Origin of Product

United States

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